molecular formula C15H16ClNO3 B8098017 O-Phenyl-D-tyrosine HCl

O-Phenyl-D-tyrosine HCl

Cat. No.: B8098017
M. Wt: 293.74 g/mol
InChI Key: JTNCAXKXGJBTRG-PFEQFJNWSA-N
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Description

O-Phenyl-D-tyrosine Hydrochloride is a derivative of the amino acid tyrosine, where the phenyl group is substituted at the ortho positionThe molecular formula of O-Phenyl-D-tyrosine Hydrochloride is C15H16ClNO3 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Phenyl-D-tyrosine Hydrochloride typically involves the protection of the amino and carboxyl groups of tyrosine, followed by the introduction of the phenyl group at the ortho position. The protected intermediate is then deprotected to yield the final product. Common reagents used in this synthesis include phenylboronic acid, palladium catalysts, and protecting groups such as tert-butyloxycarbonyl (Boc) and methyl esters .

Industrial Production Methods: Industrial production of O-Phenyl-D-tyrosine Hydrochloride may involve multi-step synthesis processes, including the use of enzyme-catalyzed reactions to achieve high yield and purity. Enzyme cascades, such as those involving tyrosine phenol-lyase and tyrosine decarboxylase, can be employed to convert tyrosine to the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: O-Phenyl-D-tyrosine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

O-Phenyl-D-tyrosine Hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of O-Phenyl-D-tyrosine Hydrochloride involves its interaction with enzymes and receptors in biological systems. It can act as a substrate for tyrosine hydroxylase, leading to the production of catecholamines such as dopamine. The phenyl group enhances its binding affinity and specificity for certain molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: O-Phenyl-D-tyrosine Hydrochloride is unique due to its ortho-phenyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential as a therapeutic agent and a tool for studying enzyme mechanisms and protein interactions .

Properties

IUPAC Name

(2R)-2-amino-3-(4-phenoxyphenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3.ClH/c16-14(15(17)18)10-11-6-8-13(9-7-11)19-12-4-2-1-3-5-12;/h1-9,14H,10,16H2,(H,17,18);1H/t14-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNCAXKXGJBTRG-PFEQFJNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C[C@H](C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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